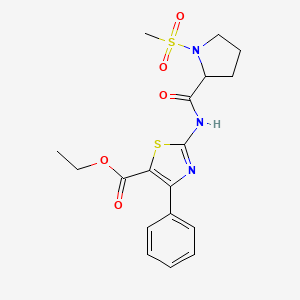
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H21N3O5S2 and its molecular weight is 423.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)-4-phenylthiazole-5-carboxylate, with the CAS number 1219338-86-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₅S₂ |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | Ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-4-thiazole-5-carboxylate |
The biological activity of this compound is largely attributed to its structural components, particularly the thiazole and pyrrolidine moieties. These groups are known for their ability to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit DNA gyrase and topoisomerase IV in E. coli and S. aureus, which are critical for bacterial DNA replication .
- Anti-inflammatory Activity : The methylsulfonyl group is associated with anti-inflammatory properties, potentially making this compound a candidate for treating inflammatory diseases.
Antibacterial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antibacterial properties. For instance, a series of compounds similar to this compound were tested against various bacterial strains, showing promising results:
- IC50 Values : Some derivatives demonstrated IC50 values as low as 33 nM against E. coli DNA gyrase .
- Mechanism Insight : The inhibition of these enzymes disrupts bacterial proliferation, highlighting the compound's potential as an antibiotic.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. The presence of the methylsulfonyl group is particularly noteworthy because similar compounds have been documented for their ability to reduce inflammation markers in vitro .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Ethyl 4-(1-(methylsulfonyl)pyrrolidine-2-carboxamido)benzoate | Anti-inflammatory | Not specified |
| Benzothiazole derivatives | Antibacterial | 33 |
| 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester | Antioxidant | Not specified |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazole-based compounds in various biological contexts:
- Antibacterial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, supporting their use as lead compounds in antibiotic development .
- Anti-inflammatory Effects : In a controlled study, compounds similar to this compound reduced inflammatory cytokines in cell cultures by over 50%, suggesting substantial therapeutic potential .
- Safety Profile : Toxicological assessments indicated that these compounds have a favorable safety profile at therapeutic doses, making them candidates for further clinical evaluation.
属性
IUPAC Name |
ethyl 2-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-3-26-17(23)15-14(12-8-5-4-6-9-12)19-18(27-15)20-16(22)13-10-7-11-21(13)28(2,24)25/h4-6,8-9,13H,3,7,10-11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWNFAOEFOICNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2S(=O)(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













